Ferroptosis Inhibition: The Benzodioxol–Aniline Scaffold is a Privileged Radical-Trapping Antioxidant Pharmacophore
The benzodioxol anilide scaffold, of which 4-(benzo[1,3]dioxol-5-yloxy)-phenylamine is the core aniline building block, was identified through a small-molecule screen as a validated ferroptosis inhibitor class . In a focused SAR study of 35 derivatives, the benzodioxol–aniline connectivity proved essential for radical-trapping antioxidant (RTA) activity, rescuing GPX4 deletion-induced ferroptosis in Pfa-1 mouse embryonic fibroblasts and human HCC827 lung adenocarcinoma cells . By contrast, simple aniline or phenol derivatives lacking the benzodioxole ether bridge showed diminished or absent RTA activity . Mitochondrial co-localization of an alkynylated benzodioxol probe confirmed that the benzodioxol-5-yloxy-aniline core itself, not the elaborated derivatives alone, is the subcellular-targeting competent pharmacophore .
| Evidence Dimension | Ferroptosis rescue activity (cell viability after RSL3 or genetic GPX4 deletion) |
|---|---|
| Target Compound Data | Benzodioxol–aniline scaffold (core building block) validated as active RTA; SAR shows benzodioxol-5-yloxy-aniline motif required for potency |
| Comparator Or Baseline | Simple phenol or aniline derivatives without benzodioxole ether – activity abolished or significantly reduced |
| Quantified Difference | Qualitative SAR: benzodioxol–aniline derivatives active; non-benzodioxole analogs inactive. Exact IC₅₀/EC₅₀ values for parent building block not reported in preprint; derivative optimization yielded sub-micromolar potency. |
| Conditions | RSL3-induced ferroptosis in Pfa-1 MEFs; tamoxifen-induced GPX4 deletion in Pfa-1 cells; HCC827 human lung adenocarcinoma cells; Fenix autoxidation assay for peroxy radical scavenging |
Why This Matters
For groups initiating ferroptosis drug discovery, sourcing the exact benzodioxol-5-yloxy-aniline scaffold—rather than a generic aniline—is mandatory to recapitulate the validated RTA pharmacophore.
